D-Glucose, 4-S-beta-D-glucopyranosyl-4-thio-

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Enzyme Studies:

Thiocellobiose serves as a substrate for studying the activity and specificity of various enzymes, particularly those involved in cellulose degradation. These enzymes, known as cellulases, play a crucial role in biomass conversion and biofuel production. By analyzing the breakdown of thiocellobiose by cellulases, researchers can gain insights into their mechanism of action and develop more efficient enzymes for industrial applications [].

Material Science:

The ability of thiocellobiose to self-assemble into ordered structures makes it a potential candidate for the development of novel materials. Researchers are exploring its use in the creation of biocompatible hydrogels for drug delivery and tissue engineering applications. Additionally, thiocellobiose can be modified to introduce specific functionalities, leading to the development of new materials with tailored properties for various purposes [, ].

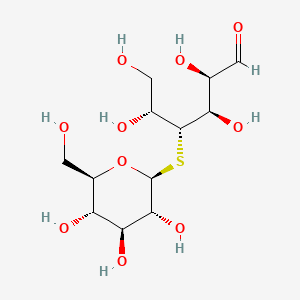

D-Glucose, 4-S-beta-D-glucopyranosyl-4-thio is a thiosugar compound characterized by the presence of a sulfur atom in its structure, specifically at the 4-position of the glucopyranosyl moiety. Its molecular formula is C₁₂H₂₂O₁₀S, and it is part of a class of compounds known as thiosugars, which are derived from carbohydrates where one or more oxygen atoms are replaced by sulfur atoms. This modification can significantly influence the compound's chemical properties and biological activities.

Thiocellobiose acts as a competitive inhibitor of certain β-glucosidases, enzymes that break down β-glycosidic bonds in carbohydrates []. The S-glycosidic bond allows it to bind to the active site of the enzyme, mimicking the natural substrate (cellobiose) but preventing the enzyme from performing its catalytic activity. This property makes thiocellobiose a valuable tool for studying β-glucosidase function and identifying new enzyme inhibitors.

Thiocellobiose can also act as an inducer of cellulase and other enzymes involved in cellulose degradation in some bacteria []. The exact mechanism of this induction is not fully understood but might involve signaling pathways triggered by the recognition of thiocellobiose by the bacterial cells.

The chemical behavior of D-Glucose, 4-S-beta-D-glucopyranosyl-4-thio includes hydrolysis reactions similar to those of other glycosides. For instance, it can undergo hydrolysis in an aqueous environment to yield D-glucose and a thio derivative. The general reaction can be represented as follows:

This reaction highlights the potential for thiosugars to participate in various biochemical pathways, particularly in metabolic processes involving carbohydrates .

Thiosugars, including D-Glucose, 4-S-beta-D-glucopyranosyl-4-thio, exhibit notable biological activities. They have been studied for their potential anticancer properties due to their ability to induce oxidative stress in cancer cells. Research indicates that these compounds can cause DNA damage and affect cellular signaling pathways, making them candidates for further investigation in cancer therapy . Additionally, thiosugars may have antibacterial and antiviral properties, although more research is needed to fully understand these effects.

The synthesis of D-Glucose, 4-S-beta-D-glucopyranosyl-4-thio typically involves chemical modification of existing glucopyranosides or the use of specific reagents that facilitate the introduction of sulfur into the carbohydrate structure. Common methods include:

- Nucleophilic Substitution: Utilizing thio reagents in reactions with glucopyranosides to replace oxygen with sulfur.

- Glycosylation Reactions: Employing activated sugar derivatives and thio alcohols to form glycosidic bonds with sulfur incorporation.

- Chemical Modification: Starting from D-glucose and applying thiolating agents under controlled conditions to yield the desired thiosugar .

D-Glucose, 4-S-beta-D-glucopyranosyl-4-thio has potential applications in various fields:

- Pharmaceuticals: It may serve as a lead compound for developing new anticancer agents.

- Biotechnology: Its unique properties could be harnessed in enzyme inhibition studies or as a substrate in glycosylation reactions.

- Agriculture: Potential use as a biopesticide due to its biological activity against pathogens .

Studies on the interactions of D-Glucose, 4-S-beta-D-glucopyranosyl-4-thio with biological systems have shown that it can affect enzyme activity and metabolic pathways. For example, it may inhibit certain glycosidases or alter carbohydrate metabolism by mimicking natural substrates. These interactions are crucial for understanding its mechanism of action and potential therapeutic uses .

D-Glucose, 4-S-beta-D-glucopyranosyl-4-thio shares similarities with several other thiosugars and glucopyranosides. Here are some notable compounds for comparison:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| D-Glucose | Standard glucose structure without sulfur | Fundamental carbohydrate involved in energy metabolism |

| Thio-D-glucose | Similar structure with sulfur at different positions | Potentially enhanced biological activity |

| S-Methylthio-D-glucose | Contains a methylthio group instead of hydroxyl | May exhibit different solubility and reactivity |

| Thiodisaccharides | Composed of two sugar units linked by a sulfur atom | Investigated for their unique pharmacological properties |

D-Glucose, 4-S-beta-D-glucopyranosyl-4-thio is unique due to its specific positioning of the sulfur atom and its resultant biological activities that distinguish it from other related compounds .

The synthesis of 4-thio-D-glucopyranosyl derivatives presents unique challenges due to the specific requirements for stereoselective introduction of sulfur atoms at defined positions. Recent advances have dramatically improved access to these compounds through various complementary approaches, ranging from enzyme-mediated transformations to chemical synthesis strategies.

Chemoenzymatic Approaches to Thioglycoside Assembly

Chemoenzymatic approaches have revolutionized the synthesis of thioglycosides by offering stereoselective methods that often surpass purely chemical techniques in efficiency and specificity. The development of thioglycoligases represents a significant breakthrough in this domain.

Thioglycoligases are engineered glycoside hydrolases where the general acid/base residue (typically a glutamate) has been mutated to a non-nucleophilic amino acid such as alanine, rendering the enzyme incapable of hydrolysis but still capable of thioglycoside formation. The key to this approach lies in the ionization state of the thiol acceptor - the thiolate must be able to bind in the enzyme's active site without being repulsed by the carboxylate that would normally act as the general acid/base.

The mechanism involves a nucleophilic attack by the thiolate on the anomeric carbon of a glycosyl fluoride donor. Unlike traditional glycosynthases, thioglycoligases can catalyze the formation of thioglycosidic bonds between a glycosyl fluoride donor and a thiol acceptor, producing thioglycosides with controlled stereochemistry.

A particularly valuable application is the synthesis of compounds like p-nitrophenyl 3-thio-β-D-galactopyranoside and p-nitrophenyl 4-thio-β-D-mannopyranoside, which serve as enzymatically stable glycoside analogs for structural and mechanistic studies. The thioglycoligase-mediated approach typically yields these compounds in yields up to 86%, demonstrating remarkable efficiency compared to conventional chemical methods.

Table 1: Comparison of Chemical versus Chemoenzymatic Approaches to Thioglycoside Synthesis

| Parameter | Traditional Chemical Synthesis | Thioglycoligase-Mediated Synthesis |

|---|---|---|

| Stereoselectivity | Moderate to good, requires careful control | Excellent, enzyme-controlled |

| Yield | Variable (30-70%) | High (up to 86%) |

| Reaction conditions | Often harsh, anhydrous | Mild, aqueous compatible |

| Protecting group requirements | Extensive | Minimal |

| Substrate scope | Broad | Limited by enzyme specificity |

Phase-Transfer Catalysis in Stereoselective Sulfur Incorporation

Phase-transfer catalysis provides an elegant solution for stereoselective incorporation of sulfur atoms into carbohydrate structures. This approach facilitates the reaction between substrates in different phases, typically an aqueous phase containing the thiolate nucleophile and an organic phase containing the carbohydrate electrophile.

A notable example involves the thioglycosylation of 6-iodinated sugars with α-glycosyl thiols under phase-transfer conditions to produce α-S-(1→6)-linked oligoglucosyl thiols. This method relies on the intrinsic configurational stability of α-glycosyl thiols, allowing for the introduction of the α-configuration prior to the coupling steps. The mechanistic basis involves ion-pair formation between the phase-transfer catalyst and the thiolate anion, facilitating its transfer to the organic phase where glycosylation occurs.

The synthesis of α-S-(1→6)-linked pentaglucosyl thiol exemplifies this approach, demonstrating that phase-transfer conditions can effectively promote S-glycosidic bond formation with remarkable stereoselectivity. This technique proves particularly valuable when constructing complex thiooligosaccharides with multiple thioglycosidic linkages.

Additional applications of phase-transfer catalysis include the formation of disulfide bonds between thiol-containing carbohydrates, a transformation typically conducted using mild oxidizing agents under biphasic conditions. This methodology enables the controlled synthesis of bis(4-thio-D-glucopyranoside)-4,4′-disulfides from their corresponding thiols.

Disulfide Bridge Formation Strategies for Dimeric Analogues

The formation of disulfide bridges between thiosugars represents a crucial synthetic operation for creating dimeric thioglycoside analogues, including bis(4-thio-D-glucopyranoside)-4,4′-disulfide. Several methodologies have been developed for this purpose, each offering specific advantages depending on the substrate complexity and desired selectivity.

The most direct approach involves oxidation of thiols using appropriate oxidizing agents. Iodine-mediated oxidation represents a well-established method, as demonstrated in the conversion of 4-thio-D-glucopyranose derivatives to their corresponding disulfides. This reaction typically proceeds under mild conditions in methanol or dichloromethane, providing the disulfide product in good yields.

Alternative oxidizing agents include:

- 1-Chlorobenzotriazole, which offers mild oxidation conditions suitable for sensitive thiosugars

- Sulfur monochloride (S₂Cl₂), providing access to disulfides from various thiol precursors

- Air oxidation, catalyzed by metal ions such as copper(II), representing a green chemistry approach

An improved method for accessing both bis(4-thio-D-glucopyranoside)-4,4′-disulfide and 4-thio-D-glucofuranose from a single precursor has recently been reported, highlighting the synthetic utility of controlled disulfide formation in accessing diverse thioglycosides. This approach enables interconversion between the disulfide dimer and monomeric thiosugars through appropriate reduction/oxidation sequences.

Notably, the disulfide linkage in these compounds can serve as a dynamic covalent bond, potentially enabling stimuli-responsive behavior in more complex glycoconjugates. This property could be exploited in the design of smart glycomaterials with redox-sensitive behavior.